![molecular formula C13H21N2O2P B5568295 (1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid, commonly known as PMPA, is a phosphonate-containing compound that has been extensively studied for its potential pharmaceutical applications. PMPA is a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, which makes it an attractive candidate for the development of anti-HIV drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation Methods
- Synthesis of Homologues : A one-pot reaction for synthesizing 2-pyrrolidinylphosphinic acid from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite, also applicable for the preparation of piperidine and perhydroazepine homologues, was developed (Jiao et al., 1994).
Complexing Properties
Potentiometric and NMR Studies : A study on ethylenediamine-tetrakis-[methylene(phenylphosphinic)] acid and similar compounds, including piperidine [methylenephosphinio] acid, revealed insights into their dissociation and stability constants with various metal ions, as well as similarities to amino acids in NMR spectra (Lukeš et al., 1990).
Aminomethylenephosphinic Acids : Another study by Lukeš et al. (1992) on piperidinomethylphosphinic acid and similar compounds provided evidence of their strong acidity and low basicity, as well as lower stability constants of their complexes with various metal ions compared to acetic or phosphonic acid analogues (Lukeš et al., 1992).
Applications in Various Fields
Hydroaminomethylation : A study on hydroaminomethylation using a pyrrole-substituted phosphine ligand reported high activities and selectivities, indicating potential applications in catalysis (Hamers et al., 2009).
Antibacterial Properties : Research on pipemidic acid, a derivative of piromidic acid, demonstrated its effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential applications in antibacterial treatments (Shimizu et al., 1975).
Eigenschaften
IUPAC Name |
piperidin-1-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-4-1-5-10-15)11-7-13-6-2-3-8-14-13/h2-3,6,8H,1,4-5,7,9-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGXSLERYJGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)(CCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
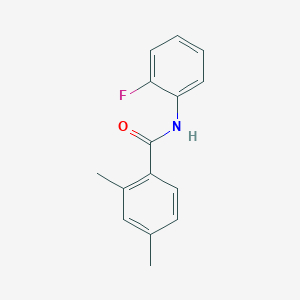
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)
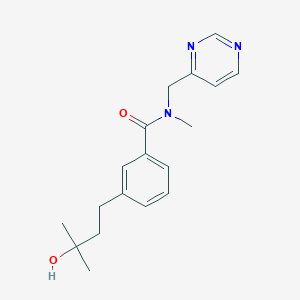
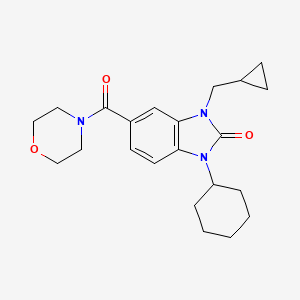
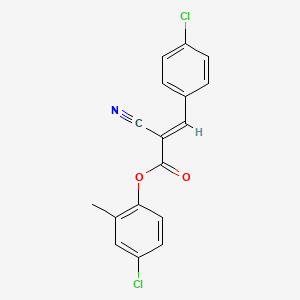
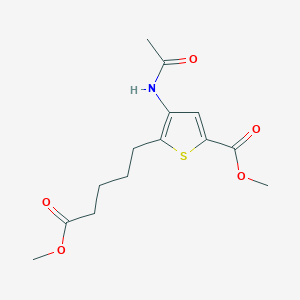
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)
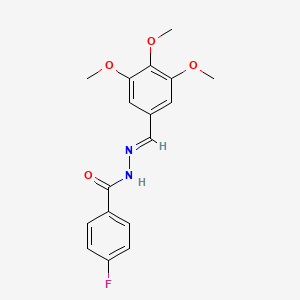
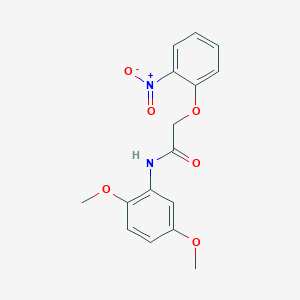
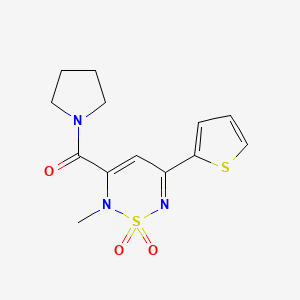
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)
![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)
